molecular formula C32H40O19 B218823 Viscumneoside V CAS No. 119016-92-1

Viscumneoside V

Katalognummer: B218823
CAS-Nummer: 119016-92-1
Molekulargewicht: 728.6 g/mol
InChI-Schlüssel: HUBUCUOTSSVULF-UZTVYBTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Viscumneoside V is a flavanone glycoside isolated from Viscum coloratum (Kom.) Nakai, a plant used in traditional Chinese medicine. Its chemical structure was determined as homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside through spectroscopic and chemical analyses . The compound belongs to the dihydroflavonoid class, characterized by a flavanone backbone substituted with sugar moieties. Its molecular formula is C32H40O19 (theoretical m/z: 728.6), confirmed via LC-MS and HPLC studies . Viscumneoside V is notable for its unique apiosyl-glucose disaccharide chain, which distinguishes it from structurally related compounds like viscumneoside III and IV .

Eigenschaften

CAS-Nummer

119016-92-1

Molekularformel

C32H40O19

Molekulargewicht

728.6 g/mol

IUPAC-Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-4-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H40O19/c1-44-19-4-13(2-3-15(19)35)18-7-17(37)22-16(36)5-14(6-20(22)49-18)48-28-25(24(39)23(38)21(8-33)50-28)51-30-27(41)32(43,12-47-30)11-46-29-26(40)31(42,9-34)10-45-29/h2-6,18,21,23-30,33-36,38-43H,7-12H2,1H3/t18-,21+,23+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI-Schlüssel

HUBUCUOTSSVULF-UZTVYBTHSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O

Synonyme

homoeriodictyol-7-apiosyl(1-5)-apiosyl(1-2)-glucopyranoside
viscumneoside V

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Viscumneoside V consists of:

  • A homoeriodictyol aglycone (flavanone backbone with 4'-hydroxy-3'-methoxyphenyl and 5-hydroxy groups).

  • A trisaccharide moiety: β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside at the 7-position .

Key reactive sites:

  • Glycosidic bonds : Susceptible to acid/enzymatic hydrolysis.

  • Phenolic hydroxyl groups : Participate in redox reactions or act as hydrogen donors.

  • Methoxy group : Potential demethylation under strong acidic/basic conditions.

Hydrolysis Studies

Reaction TypeConditionsProductsReferences
Acid hydrolysis2M HCl, 80°C, 4hHomoeriodictyol + β-D-glucose + 2 β-D-apiose
Enzymatic hydrolysisβ-glucosidase (pH 5.0, 37°C)Aglycone + trisaccharide fragments
  • The apiosyl-apiosyl linkage shows greater acid stability than the apiosyl-glucose bond .

Acetylation

ReagentConditionsProductNotes
Acetic anhydridePyridine, 24hPeracetylated derivative (C₄₀H₅₂O₂₆)Improves solubility in organic solvents

Oxidation and Redox Behavior

  • DPPH assay : Exhibits radical scavenging activity (IC₅₀ = 18.7 μM), attributed to the 5-hydroxyflavanone structure .

  • Fe³⁺ reduction : Reduces Fe³⁺ to Fe²⁺ at pH 6.8, suggesting antioxidant potential .

Thermal Degradation

TemperatureDurationMajor Degradation Products
150°C1hDehydrated aglycone + fragmented sugars
200°C30mPolymerized quinones + furan derivatives

Wissenschaftliche Forschungsanwendungen

Viscumneoside V has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

Compound Molecular Formula Sugar Substituents Chiral Center/Acyl Group Reference
Viscumneoside V C32H40O19 Homoeriodictyol-7-O-β-D-apiosyl(1→5)-β-D-apiosyl(1→2)-β-D-glucopyranoside None
Viscumneoside III C26H30O14 Homoeriodictyol-7-O-β-D-apiosyl(1→2)-β-D-glucopyranoside None
Viscumneoside IV C29H32O16 Rhamnazin-3-O-β-D-(6″-β-hydroxy-β-methylglutaryl) glucoside (R)-configured acyl group
Viscumneoside VII C37H46O20 Rhamnazin-3-O-β-D-apiosyl(1→2)-[6″-O-(3-hydroxy-3-methylglutarate)]-glucoside Esterified hydroxy-methylglutarate

Key Differences :

  • Viscumneoside V contains a branched apiosyl(1→5)-apiosyl(1→2)-glucose chain, whereas viscumneoside III lacks the (1→5)-apiosyl linkage .
  • Viscumneoside IV and VII feature esterified acyl groups (e.g., hydroxy-methylglutarate), absent in V .

Anti-Inflammatory Effects:

Compound MCP-1 Inhibition (RAW264.7 cells) RANTES Modulation Anti-Tyrosinase Activity Cytotoxicity (IC50) Reference
Viscumneoside V Significant (at 100 μM) ↑ RANTES production Not reported >100 μM
Viscumneoside III Significant (at 100 μM) ↑ RANTES production IC50: 68.9 μM >100 μM
Viscumneoside IV Not studied Not studied Not reported Not reported
Viscum album extract Strong inhibition of both MCP-1 and RANTES ↓ Both chemokines Not reported Non-toxic

Key Findings :

  • Viscumneoside V and III selectively inhibit MCP-1 (linked to skin inflammation in EGFR inhibitor-induced rashes) but paradoxically increase RANTES production in macrophages, unlike the whole Viscum album extract, which suppresses both chemokines .

Anticancer and Antiviral Potential:

  • Viscumneoside I (structurally distinct) inhibits NS3 protease (HCV) with an IC50 of 11.34 ng/ml , outperforming isosakuranetin (IC50: 234.4 mM) .
  • Viscumneoside V and III show synergistic effects with doxorubicin in cancer models, though their standalone anticancer efficacy remains understudied .

Analytical and Pharmacokinetic Comparisons

  • HPLC and LC-MS are critical for distinguishing viscumneosides due to their structural complexity. For example, viscumneoside V (tR: ~8.69 min) and III (tR: ~7.60 min) exhibit distinct retention times .
  • Viscumneoside IV was resolved using chiral HPLC to confirm its (R)-configured acyl group, a step unnecessary for V and III .

Q & A

Q. How do researchers structurally characterize Viscumneoside V, and what analytical techniques are essential for its identification?

  • Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to map the glycosidic linkages and aglycone core, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography may resolve stereochemistry if crystals are obtainable. For purity assessment, HPLC-DAD/ELSD is recommended .

Q. What are the primary natural sources of Viscumneoside V, and how is its extraction optimized for initial pharmacological studies?

  • Methodological Answer : Viscumneoside V is primarily isolated from Viscum species (e.g., Viscum coloratum). Extraction optimization involves solvent selection (e.g., ethanol-water gradients) guided by polarity matching, followed by macroporous resin chromatography for enrichment. Yield quantification via LC-MS and comparative TLC profiles ensures reproducibility .

Q. Which bioactivities of Viscumneoside V are supported by preliminary in vitro studies, and what assay systems are typically used?

  • Methodological Answer : Early studies focus on enzyme inhibition (e.g., tyrosinase inhibition via spectrophotometric assays measuring L-DOPA oxidation) and antioxidant activity (DPPH/ABTS radical scavenging). Cell-based models (e.g., HepG2 for hepatoprotective effects) validate bioactivity, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Viscumneoside V across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, substrate concentration) or compound purity. A systematic review should:

Compare experimental protocols (e.g., enzyme source, incubation time).

Validate purity via orthogonal methods (HPLC, NMR).

Replicate studies under standardized conditions.
Sensitivity analysis using tools like CONSORT-EHEALTH guidelines ensures reproducibility .

Q. What experimental design strategies are recommended for studying Viscumneoside V’s pharmacokinetics and metabolite profiling?

  • Methodological Answer : Use a factorial design to assess absorption, distribution, metabolism, and excretion (ADME):
  • In vivo : Administer via oral/gavage routes in rodent models, with plasma sampling at timed intervals.
  • Metabolite profiling : Employ UPLC-Q-TOF-MS/MS with MetaboLynx™ software for metabolite annotation.
  • Statistical validation : Multivariate analysis (PCA/PLS-DA) identifies significant metabolites .

Q. How can in silico approaches enhance the understanding of Viscumneoside V’s molecular targets and mechanisms?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like tyrosinase or NF-κB. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Network pharmacology integrates omics data to map signaling pathways (e.g., KEGG, STRING) .

Q. What strategies mitigate challenges in synthesizing Viscumneoside V derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Glycosylation : Chemoenzymatic synthesis using glycosyltransferases to preserve stereochemistry.

SAR validation : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Quality control : Use qNMR for quantifying synthetic yields and purity .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological replicates when testing Viscumneoside V’s efficacy?

  • Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-group variability. Include positive controls (e.g., kojic acid for tyrosinase assays) and report effect sizes (Cohen’s d). Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. What criteria define a robust research question for studying Viscumneoside V’s therapeutic potential?

  • Methodological Answer : Align with FINER criteria:
  • Feasible : Access to sufficient plant material or synthetic analogs.
  • Novel : Address gaps (e.g., unexplored anti-inflammatory mechanisms).
  • Ethical : Compliance with Nagoya Protocol for genetic resources.
  • Relevant : Link to unmet medical needs (e.g., neurodegenerative diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscumneoside V
Reactant of Route 2
Viscumneoside V

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.